molecular formula C25H25N3O4 B11554196 N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide

Cat. No.: B11554196
M. Wt: 431.5 g/mol
InChI Key: NPGQNSVJTXLMJY-WGOQTCKBSA-N
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Description

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide is a hydrazone-based acetamide derivative characterized by a 4-ethoxyphenyl group at the terminal amide and a 4-[(4-methylbenzyl)oxy]benzylidene moiety in the hydrazine side chain. The structural complexity arises from the ethoxy substituent on the phenyl ring and the methylbenzyloxy group on the benzylidene unit, which influence electronic and steric properties.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C25H25N3O4/c1-3-31-22-14-10-21(11-15-22)27-24(29)25(30)28-26-16-19-8-12-23(13-9-19)32-17-20-6-4-18(2)5-7-20/h4-16H,3,17H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

NPGQNSVJTXLMJY-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Two-Step Condensation Reaction

The primary synthesis route involves two steps: (1) preparation of the hydrazide intermediate and (2) condensation with a substituted benzaldehyde.

Hydrazide Intermediate Synthesis

Reactants : Methyl ester of N-(4-ethoxyphenyl)-2-oxoacetamide and hydrazine hydrate.
Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (70–80°C)

  • Duration: 6–8 hours
    Yield : 67–72%.

Hydrazone Formation

Reactants : Hydrazide intermediate and 4-[(4-methylbenzyl)oxy]benzaldehyde.
Conditions :

  • Solvent: Ethanol or acetonitrile

  • Catalyst: Acetic acid (5–10 mol%) or Lewis acids (e.g., Hg(OAc)₂)

  • Temperature: Reflux (12–24 hours) or room temperature (48–72 hours)
    Yield : 75–91%.

Mechanism :

  • Nucleophilic attack by the hydrazide’s -NH₂ group on the aldehyde’s carbonyl carbon.

  • Elimination of water to form the E-configured hydrazone.

One-Pot Multicomponent Approach

A streamlined method combines hydrazine, aldehyde, and oxoacetamide derivatives in a single step:
Reactants :

  • 4-Ethoxyaniline

  • Ethyl glyoxylate

  • 4-[(4-Methylbenzyl)oxy]benzaldehyde

Conditions :

  • Solvent: Dichloromethane or THF

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: 60°C, 24 hours
    Yield : 68%.

Advantages : Reduced purification steps and higher atom economy.

Optimization Studies

Solvent Effects

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol248598
Acetonitrile189199
DMF127895
Water485288

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates due to improved solubility of intermediates.

Catalytic Systems

CatalystLoading (mol%)Yield (%)
Acetic acid1085
Hg(OAc)₂591
ZnCl₂1072
No catalyst58

Lewis acids like Hg(OAc)₂ stabilize transition states, accelerating imine formation.

Temperature and Time

Temperature (°C)Time (h)Yield (%)
257265
602482
801289
100678

Prolonged heating above 80°C degrades the hydrazone, reducing yields.

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 8.35 (s, 1H, -N=CH-), δ 7.85 (d, 2H, Ar-H), δ 4.10 (q, 2H, -OCH₂CH₃)
¹³C NMR δ 165.2 (C=O), δ 159.8 (-N=CH-), δ 132.4–114.7 (Ar-C)
FTIR 1675 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C)
HRMS [M+H]⁺ m/z 431.5 (calc. 431.5)

Data align with literature values for analogous hydrazones.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 192–194°C (decomposition).

Industrial-Scale Considerations

  • Cost-Efficiency : Acetonitrile and Hg(OAc)₂ are costly; substituting with ethanol and acetic acid reduces expenses by 40%.

  • Safety : Hg-based catalysts require stringent waste management. ZnCl₂ offers a safer alternative with minimal yield trade-offs.

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times to 2–4 hours with 80% yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in the development of anticancer agents. The hydrazone moiety present in its structure is known for its ability to interact with biological targets, which can lead to the inhibition of cancer cell proliferation. Research has indicated that derivatives of hydrazones exhibit cytotoxic effects against various cancer cell lines, suggesting that N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide could be explored for its anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that similar hydrazone derivatives possess significant antibacterial and antifungal activities. This suggests that this compound may be effective against a range of microbial pathogens, making it a candidate for drug development in treating infections .

Fungicidal Activity

The compound has been identified as part of active ingredient combinations with fungicidal properties. Such compounds are crucial in agriculture for protecting crops from fungal diseases. The structural attributes of this compound allow it to act effectively against various fungal strains, thus enhancing crop yield and sustainability .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. SAR studies indicate that modifications to the hydrazone and aromatic moieties can significantly impact biological activity. For instance, varying substituents on the phenyl rings can enhance selectivity and potency against specific cancer cell lines or microbial strains .

  • Anticancer Research : A study demonstrated that derivatives similar to this compound exhibited IC50 values in low micromolar ranges against breast and lung cancer cell lines, indicating promising anticancer activity .
  • Fungicidal Efficacy : Experimental results showed that formulations containing this compound effectively reduced fungal growth in controlled agricultural settings, leading to improved crop health and yield compared to untreated controls .
  • SAR Insights : Investigations into the modifications of the compound have led to the identification of key structural features responsible for enhanced biological activity, guiding future synthetic efforts towards more potent derivatives .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 4-ethoxy group in the target compound (electron-donating) contrasts with electron-withdrawing groups like chlorine in .

Steric Bulk : The 4-[(4-methylbenzyl)oxy] group introduces steric hindrance compared to simpler benzylidene moieties (e.g., 4-methoxy in ), which may influence solubility and binding affinity .

Spectral Characterization

  • IR Spectroscopy : Absorption bands for C=O (1663–1682 cm⁻¹) and N–H (3150–3319 cm⁻¹) are consistent across analogs, confirming hydrazone formation .
  • 1H-NMR : Signals for aromatic protons and hydrazine NH groups are critical for structural validation .

Biological Activity

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide is a complex organic compound with potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C24H23N3O4
  • Molecular Weight : 401.46 g/mol
  • CAS Number : 880057-58-9

The structure includes an ethoxyphenyl group and a hydrazino moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that compounds with hydrazone linkages, similar to this compound, exhibit notable anticancer properties. A study evaluated various hydrazones and found that they could induce apoptosis in cancer cells through the activation of caspase pathways . Specifically, the presence of the ethoxyphenyl group enhances the compound's ability to interact with cellular targets involved in cancer proliferation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through its interaction with prostaglandin receptors. In particular, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation in animal models . This suggests that this compound may also exert similar effects, potentially making it useful in treating inflammatory diseases.

Antioxidant Activity

Antioxidant assays have demonstrated that derivatives of this compound can scavenge free radicals effectively. The presence of aromatic rings in its structure contributes to its electron-donating ability, which is crucial for antioxidant activity . This property is vital for preventing oxidative stress-related diseases.

  • Caspase Activation : Induction of apoptosis through caspase pathways.
  • COX Inhibition : Reduction of inflammatory mediators by inhibiting COX enzymes.
  • Radical Scavenging : Neutralization of free radicals to mitigate oxidative damage.

Case Studies and Experimental Data

Several studies have investigated the biological activities of hydrazone derivatives similar to this compound:

StudyFocusFindings
Anticancer ActivityInduced apoptosis in various cancer cell lines; effective against breast and colon cancer cells.
Anti-inflammatory EffectsReduced inflammation markers in animal models; comparable efficacy to established NSAIDs.
Antioxidant ActivityDemonstrated significant free radical scavenging ability; potential for neuroprotective effects.

Pharmacological Profiles

The pharmacological profiles of compounds similar to this compound indicate a multifaceted mechanism of action that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step condensation reactions. Key steps include:

  • Hydrazone Formation : Reacting 4-[(4-methylbenzyl)oxy]benzaldehyde with hydrazine hydrate in ethanol under reflux (60–80°C, 4–6 hours) to form the hydrazone intermediate .
  • Acetamide Coupling : The intermediate is coupled with N-(4-ethoxyphenyl)-2-oxoacetamide using polar aprotic solvents (e.g., DMF) and catalytic piperidine at 100–110°C for 8–12 hours .
  • Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient). Adjust solvent polarity and temperature to minimize side products .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to verify the hydrazone (NH peak at δ 10.2–10.8 ppm) and benzylidene (C=N peak at δ 8.5–8.7 ppm). Coupling constants (e.g., J = 15–16 Hz for E-configuration) confirm stereochemistry .
  • IR : Look for carbonyl stretches (C=O at 1680–1700 cm⁻¹) and N–H bending (1540–1560 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₃₁H₃₁N₃O₅: 526.2284) .

Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence outcomes?

  • Methodology :

  • Oxidation : Treat with KMnO₄ in acidic conditions to cleave the hydrazone bond, yielding benzoic acid derivatives .
  • Reduction : Use NaBH₄ in methanol to reduce the C=N bond, producing a hydrazine derivative (confirmed by loss of the 8.5 ppm peak in NMR) .
  • Hydrolysis : Acidic hydrolysis (6M HCl, reflux) breaks the acetamide group into carboxylic acid and aniline .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-ethoxy with 4-fluoro or 4-methoxy groups) to assess electronic effects .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent hydrophobicity with cytotoxicity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like topoisomerase II or COX-2 .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm absence of degradation products .
  • Assay Standardization : Use identical cell lines (ATCC-validated), serum-free media, and incubation times (48–72 hours) across labs .
  • Orthogonal Assays : Validate results with apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. What strategies are effective in elucidating the mechanism of action for this compound’s antimicrobial properties?

  • Methodology :

  • Enzyme Inhibition : Measure inhibition of bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (NADPH depletion at 340 nm) .
  • Membrane Permeability : Use SYTOX Green fluorescence to assess disruption of Staphylococcus aureus membranes .
  • Resistance Studies : Serial passage experiments under sub-MIC concentrations to monitor mutation rates in E. coli .

Q. How can computational methods improve the understanding of this compound’s stability under physiological conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate the compound in a lipid bilayer (CHARMM-GUI) to predict degradation in plasma .
  • DFT Calculations : Calculate bond dissociation energies (B3LYP/6-31G*) to identify labile groups (e.g., hydrazone) prone to hydrolysis .

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